![molecular formula C25H30N6O B12280526 1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)
1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a phenylpiperazine group. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperidine ring and the phenylpiperazine group. Key reagents and catalysts are used at various stages to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, affecting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives with varying biological activities.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has been investigated for its effects on cellular processes, including cell growth, differentiation, and apoptosis.
Medicine: The compound shows promise as a therapeutic agent for treating diseases such as multiple myeloma, psoriasis, rheumatoid arthritis, and multiple sclerosis
Industry: Its potential as a drug candidate has led to interest in its large-scale production and formulation for pharmaceutical use.
作用机制
The mechanism of action of 1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . By binding to the hinge region of kinases, the compound disrupts key signaling pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Piperazine derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological properties.
Phenylpiperazine derivatives: These compounds are widely studied for their potential as central nervous system agents.
Uniqueness
1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine stands out due to its unique combination of structural features, which contribute to its potent biological activity and therapeutic potential. Its ability to inhibit TAK1 at nanomolar concentrations highlights its efficacy compared to other similar compounds .
属性
分子式 |
C25H30N6O |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
6-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C25H30N6O/c1-2-6-22(7-3-1)29-19-17-28(18-20-29)13-4-5-21-32-23-10-14-30(15-11-23)25-9-8-24-26-12-16-31(24)27-25/h1-3,6-9,12,16,23H,10-11,13-15,17-21H2 |
InChI 键 |
JEYKUCVGEUSRES-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NN5C=CN=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)
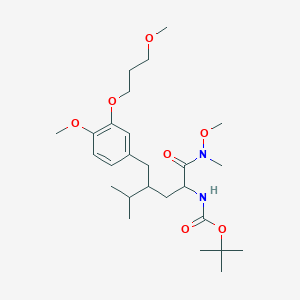
![1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide](/img/structure/B12280458.png)

![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)
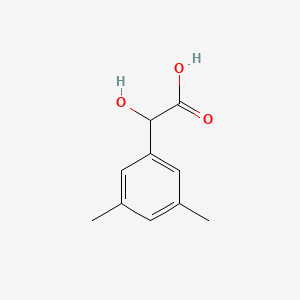

![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)
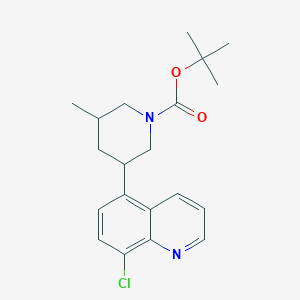
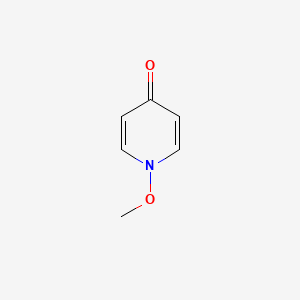
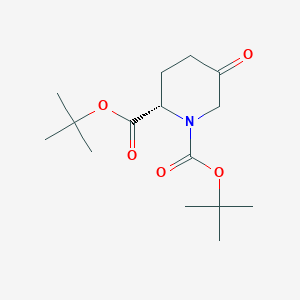
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)

